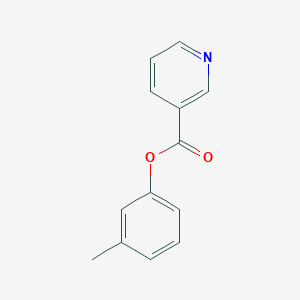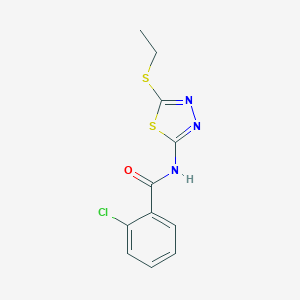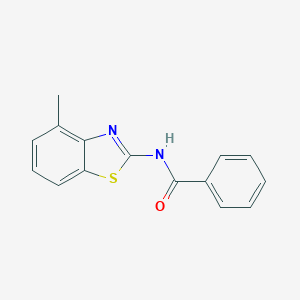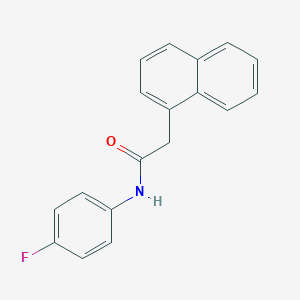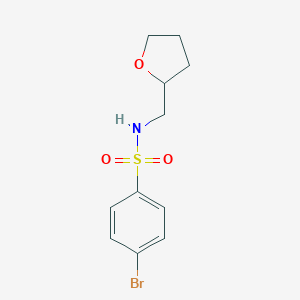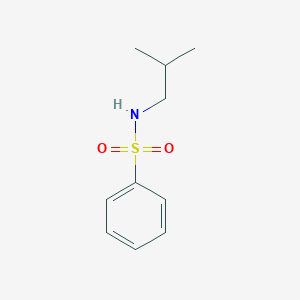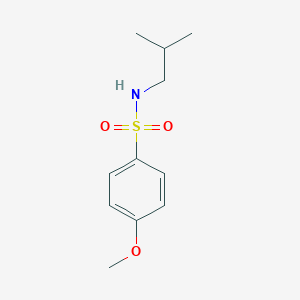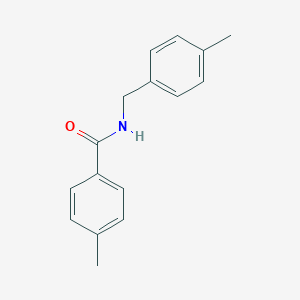![molecular formula C12H8BrNO4 B472603 4-[(5-Bromo-2-furoyl)amino]benzoic acid CAS No. 723755-27-9](/img/structure/B472603.png)
4-[(5-Bromo-2-furoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(5-Bromo-2-furoyl)amino]benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 . It has an average mass of 310.100 Da and a monoisotopic mass of 308.963654 Da .
Molecular Structure Analysis
The molecular structure of 4-[(5-Bromo-2-furoyl)amino]benzoic acid consists of a benzoic acid group attached to an amino group, which is further connected to a 5-bromo-2-furoyl group .Scientific Research Applications
4-[(5-Bromo-2-furoyl)amino]benzoic acid
This compound is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens but dispensable for humans . PABA and its derivatives have exhibited various biological activities .
Potential Applications
Antimicrobial and Cytotoxic Agents
In one study, researchers combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction . The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .
The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Regarding the aldehyde used for the derivatization of PABA, it is possible to tune up the particular activities and obtain derivatives with promising bioactivities .
Metabolic Studies
4-Bromobenzoic acid, which is structurally similar to “4-[(5-Bromo-2-furoyl)amino]benzoic acid”, has been used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes . This involved incubation using high temperature liquid chromatography and bromine-specific detection of the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats by inductively coupled plasma mass spectrometry .
properties
IUPAC Name |
4-[(5-bromofuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIVNDDVYGCWLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-furoyl)amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)
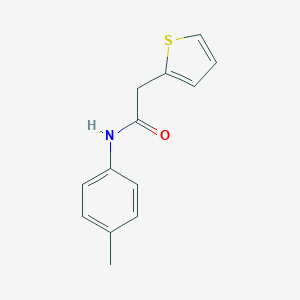
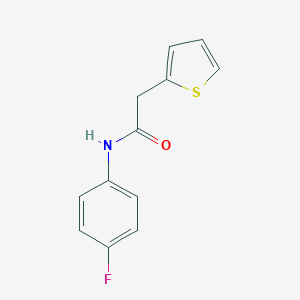
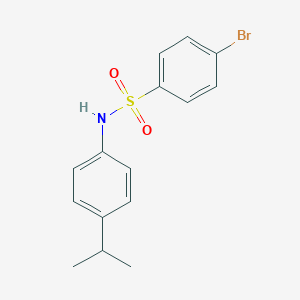
![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)
